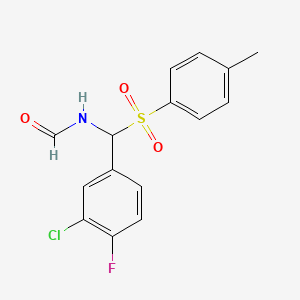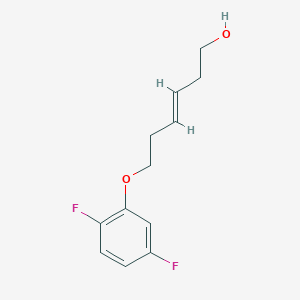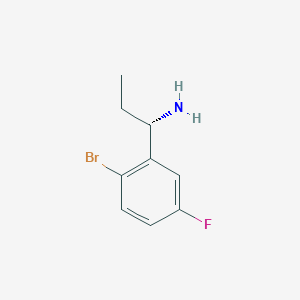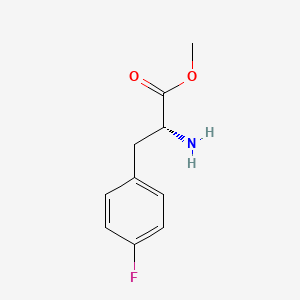![molecular formula C17H23NO2 B13052544 Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-YL)acetate](/img/structure/B13052544.png)
Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-benzyl-3-azabicyclo[311]heptan-6-yl)acetate is a complex organic compound with a bicyclic structureThe compound is characterized by the presence of a benzyl group and an azabicycloheptane core, which contribute to its distinct chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-yl)acetate typically involves a multi-step process. One efficient method includes the two-step synthesis of the intermediate 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one . This intermediate is then further reacted to form the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. This process ensures the consistency and quality of the product, making it suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-yl)acetate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve the desired transformation with high efficiency .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Applications De Recherche Scientifique
Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-yl)acetate has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential therapeutic properties, including its use as a precursor for drug development . Additionally, the compound’s unique structure makes it valuable in the study of molecular interactions and mechanisms .
Mécanisme D'action
The mechanism of action of ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-yl)acetate involves its interaction with specific molecular targets within biological systems. The compound’s azabicycloheptane core is known to interact with various receptors and enzymes, modulating their activity and leading to specific biological effects . The pathways involved in these interactions are complex and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-yl)acetate can be compared with other similar compounds, such as 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one and 8-azabicyclo[3.2.1]octane . These compounds share structural similarities but differ in their chemical properties and applications.
Propriétés
Formule moléculaire |
C17H23NO2 |
|---|---|
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-yl)acetate |
InChI |
InChI=1S/C17H23NO2/c1-2-20-17(19)9-16-14-8-15(16)12-18(11-14)10-13-6-4-3-5-7-13/h3-7,14-16H,2,8-12H2,1H3 |
Clé InChI |
GNOYKZWHNOZHQV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1C2CC1CN(C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B13052470.png)



![(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052495.png)

![3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hcl](/img/structure/B13052505.png)





![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzoate](/img/structure/B13052536.png)

